molecular formula C16H26N2OS2 B6018481 2-[4-(tetrahydro-2H-thiopyran-4-yl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol

2-[4-(tetrahydro-2H-thiopyran-4-yl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol

Cat. No. B6018481
M. Wt: 326.5 g/mol
InChI Key: KHXMUJGLLBPLHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(tetrahydro-2H-thiopyran-4-yl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a novel compound that belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The exact mechanism of action of 2-[4-(tetrahydro-2H-thiopyran-4-yl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the GABAergic, serotonergic, and dopaminergic systems. It has also been shown to modulate the activity of various ion channels, including voltage-gated sodium channels, calcium channels, and potassium channels.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to reduce pain by modulating the activity of nociceptive neurons. Furthermore, it has been shown to exhibit anxiolytic and antidepressant effects by modulating the activity of the GABAergic and serotonergic systems in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[4-(tetrahydro-2H-thiopyran-4-yl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol in lab experiments is its broad range of potential therapeutic applications. Additionally, it has been shown to exhibit low toxicity and high selectivity for its target receptors. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain experimental procedures.

Future Directions

There are several future directions for the study of 2-[4-(tetrahydro-2H-thiopyran-4-yl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol. One possible direction is the investigation of its potential use in the treatment of cancer and as an antiviral agent. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its target receptors in the brain. Furthermore, studies are needed to investigate the potential side effects and long-term safety of this compound in humans.

Synthesis Methods

The synthesis of 2-[4-(tetrahydro-2H-thiopyran-4-yl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol involves the reaction of 2-(2-thienylmethyl)piperazine with tetrahydro-2H-thiopyran-4-one followed by reduction with sodium borohydride. The reaction is carried out in the presence of a suitable solvent and under controlled conditions to yield the desired product.

Scientific Research Applications

2-[4-(tetrahydro-2H-thiopyran-4-yl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit significant anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been investigated for its potential use in the treatment of anxiety, depression, and other psychiatric disorders. Furthermore, it has been studied for its potential use in the treatment of cancer and as an antiviral agent.

properties

IUPAC Name

2-[4-(thian-4-yl)-1-(thiophen-2-ylmethyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2OS2/c19-8-3-15-12-17(14-4-10-20-11-5-14)6-7-18(15)13-16-2-1-9-21-16/h1-2,9,14-15,19H,3-8,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXMUJGLLBPLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1N2CCN(C(C2)CCO)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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